1,4-Butanedithiol

Self-Assembled Monolayers (SAMs) Gold Surface Functionalization Interfacial Chemistry

1,4-Butanedithiol is a linear aliphatic dithiol with the molecular formula C4H10S2, featuring two terminal thiol (-SH) groups separated by a four-carbon alkyl chain. This α,ω-alkanedithiol structure places it within a homologous series of bifunctional crosslinkers and surface modifiers, alongside compounds such as 1,3-propanedithiol (C3), 1,5-pentanedithiol (C5), and 1,6-hexanedithiol (C6).

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 1191-08-8
Cat. No. B072698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanedithiol
CAS1191-08-8
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESC(CCS)CS
InChIInChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2
InChIKeySMTOKHQOVJRXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butanedithiol (CAS 1191-08-8): Core Properties and Functional Class for Scientific Procurement


1,4-Butanedithiol is a linear aliphatic dithiol with the molecular formula C4H10S2, featuring two terminal thiol (-SH) groups separated by a four-carbon alkyl chain [1]. This α,ω-alkanedithiol structure places it within a homologous series of bifunctional crosslinkers and surface modifiers, alongside compounds such as 1,3-propanedithiol (C3), 1,5-pentanedithiol (C5), and 1,6-hexanedithiol (C6) [2]. The precise C4 chain length confers a distinct conformational flexibility and spatial positioning of the reactive thiol groups, which critically influences its self-assembly behavior on metallic surfaces, its polymerization kinetics, and its performance in molecular electronic junctions compared to both shorter and longer chain analogs [3].

1,4-Butanedithiol Procurement Risk: Why Chain Length and Isomerism Prevent Direct Substitution


A common procurement oversight is the assumption that any linear α,ω-alkanedithiol can serve as a functionally equivalent substitute for 1,4-Butanedithiol. This fails because chain length is not merely a spacer but a deterministic parameter governing molecular conformation, reactivity, and resultant material properties. Evidence from direct comparative studies shows that the C4 chain of 1,4-Butanedithiol yields a unique balance: it is short enough to resist the formation of disulfide bridges and ordered standing-up phases on gold, unlike longer homologs such as 1,6-hexanedithiol and 1,9-nonanedithiol [1], yet long enough to provide faster polymerization kinetics and higher oxidation responsiveness compared to structurally constrained isomers like 2,3-dimercaptobutane [2]. Substitution with a different dithiol therefore introduces significant and often detrimental changes to surface coverage, crosslink density, and electronic transport properties, making 1,4-Butanedithiol a non-interchangeable component in advanced applications [3].

1,4-Butanedithiol Evidence Guide: Quantifiable Performance Differentiation Against Analogs and Alternatives


SAM Formation: Absence of Disulfide Bridges on Au(111) Compared to 1,6-Hexanedithiol (HDT) and 1,9-Nonanedithiol (NDT)

In a direct comparative study of alkanedithiol adsorption on Au(111), 1,4-butanedithiol (BDT) exhibited fundamentally different self-assembly behavior than its longer-chain homologs, 1,6-hexanedithiol (HDT) and 1,9-nonanedithiol (NDT). Crucially, under identical preparation conditions in ethanol, no disulfide bridges were observed for BDT, whereas they were formed for HDT and, to a lesser extent, for NDT [1]. This is attributed to BDT's short C4 chain, which prevents it from adopting the standing-up configuration necessary for terminal thiol group interaction and disulfide formation. Instead, BDT exclusively forms a lying-down phase on the Au(111) surface, as confirmed by multiple surface analysis techniques [1].

Self-Assembled Monolayers (SAMs) Gold Surface Functionalization Interfacial Chemistry

Polymerization Kinetics: Faster Reaction Rate Compared to Isomeric 2,3-Dimercaptobutane (DMB)

A direct kinetic comparison between 1,4-butanedithiol (BDT) and its structural isomer 2,3-dimercaptobutane (DMB) was performed during the synthesis of poly(ester-thioether)s with 1,6-hexanediol diacrylate (HDA). The study demonstrated that BDT exhibited a markedly faster polymerization rate than DMB [1]. This kinetic advantage is attributed to the linear, unhindered structure of BDT, which provides greater accessibility for the terminal thiol groups to react with acrylate double bonds, in contrast to the sterically constrained, branched architecture of DMB.

Polymer Chemistry Thiol-ene Reaction Biodegradable Polymers Controlled Polymerization

Electrochemical Sensor Detection Limit: Comparable Performance to L-Glutathione on Cu-CoHCF Modified Electrode

An electrochemical sensor utilizing a glassy carbon electrode modified with a copper cobalt hexacyanoferrate (Cu-CoHCF) film was developed and tested for the quantitative determination of three biologically and industrially relevant thiols: L-cysteine (CySH), L-glutathione (GSH), and 1,4-butanedithiol (BdSH) [1]. Under optimized conditions (pH 2-7 phosphate buffer), the sensor exhibited distinct limits of detection (LOD) for each analyte. 1,4-Butanedithiol demonstrated a detection limit of 2.0 × 10⁻⁶ M, which is comparable to that of the endogenous antioxidant glutathione (LOD = 2.5 × 10⁻⁶ M), though less sensitive than the method's performance for L-cysteine (LOD = 7.5 × 10⁻⁷ M) [1].

Electrochemical Sensing Thiol Detection Analytical Chemistry

Molecular Junction Rectification Ratio: Three Orders of Magnitude Enhancement in Gold-Graphene Hybrid Junctions

Computational modeling using density functional tight-binding (DFTB) combined with the non-equilibrium Green's function (NEGF) method was employed to investigate the rectification properties of hybrid molecular junctions [1]. The study specifically examined junctions formed by an alkanedithiol molecular wire bridging a gold electrode and a graphene nanoribbon (GNR) electrode. The results demonstrated that a 1,4-butanedithiol (BDT) molecular bridge between a gold and an armchair GNR electrode achieves a rectification ratio (RR) exceeding three orders of magnitude (>10³), accompanied by low leakage current and the exhibition of negative differential resistance (NDR) characteristics at specific bias voltages [1]. While this study does not provide a direct, quantitative RR comparison with other alkanedithiols under identical computational conditions, the chain length is a key parameter in optimizing the RR. The BDT molecule provides an optimal length for achieving this exceptionally high RR in the specific Au-GNR junction architecture.

Molecular Electronics Rectification Nanotechnology Graphene Electrodes

Thiol-ene Polymer Molecular Weight: 9,000 g/mol Achieved with Limonene via Photoinitiation

In a study exploring the use of the renewable monomer limonene, thiol-ene polymerization was carried out using 1,4-butanedithiol as the dithiol component and compared with a tetrathiol, pentaerythritol tetrakis(3-mercaptopropionate), to modulate polymer architecture [1]. When a photoinitiator was used with 1,4-butanedithiol and limonene, the conversion of the internal unsaturation of limonene exceeded 90%, yielding a linear polymer with a molecular weight of 9,000 g/mol [1]. In contrast, thermally initiated reactions with the same monomers resulted in lower molecular weights, and substituting the dithiol with a tetrathiol under photoinitiation produced a crosslinked network with a gel content above 90%, rather than a linear, soluble polymer [1].

Renewable Polymers Thiol-ene Polymerization Biopolymers Green Chemistry

1,4-Butanedithiol Application Scenarios: Where Evidence Supports Scientific and Industrial Prioritization


Gold Surface Functionalization Requiring Free Thiol Termini

For applications involving the attachment of gold nanoparticles or other thiol-reactive probes to a gold surface via a self-assembled monolayer (SAM), 1,4-butanedithiol is the preferred dithiol. As demonstrated in Section 3, its short C4 chain prevents it from adopting a standing-up configuration and forming disulfide bridges on Au(111), a common problem with longer-chain analogs like 1,6-hexanedithiol [1]. This ensures that the terminal thiol group remains chemically available for subsequent conjugation steps, which is critical for constructing layered nanostructures and biosensors [2].

Synthesis of Oxidation-Responsive Poly(ester-thioether) Biomaterials

When designing biodegradable polymers for stimuli-responsive drug delivery, 1,4-butanedithiol provides a distinct advantage over the isomeric 2,3-dimercaptobutane (DMB). The evidence in Section 3 shows that BDT polymerizes faster with diacrylates and yields a polymer backbone (PHBD) with the fastest oxidation-responsiveness to H₂O₂ compared to PHDM derived from DMB [3]. This translates directly to faster, more controlled drug release in cancer cell lines, making BDT the superior monomer choice for oxidation-sensitive therapeutic vehicles [3].

Development of High-Rectification Molecular Diodes

In the field of molecular electronics, researchers aiming to fabricate high-performance rectifiers should prioritize 1,4-butanedithiol as the molecular bridge material. As established in Section 3, computational studies show that a BDT-based junction between gold and armchair graphene nanoribbon electrodes can achieve a rectification ratio exceeding 10³ [4]. This exceptional on/off current ratio, coupled with low leakage current, positions BDT-based junctions at the forefront of molecular diode development [4].

Linear Polymer Synthesis from Bio-Based Monomers

For chemists seeking to create processable, linear polymers from renewable feedstocks like limonene, 1,4-butanedithiol is the essential dithiol component. The evidence in Section 3 confirms that photoinitiated thiol-ene polymerization of limonene with BDT yields a soluble, linear polymer with a molecular weight of 9,000 g/mol [5]. This contrasts sharply with using a tetrathiol, which results in an insoluble crosslinked network unsuitable for solution casting or coating applications [5].

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